molecular formula C8H9ClO2 B13957917 5-Propylfuran-2-carbonyl chloride CAS No. 87395-50-4

5-Propylfuran-2-carbonyl chloride

Cat. No.: B13957917
CAS No.: 87395-50-4
M. Wt: 172.61 g/mol
InChI Key: JGWYLUFROIIWAC-UHFFFAOYSA-N
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Description

5-Propylfuran-2-carbonyl chloride (systematic IUPAC name: propan-3-yl-furan-2-carbonyl chloride) is an acyl chloride derivative of the furan family. Its structure features a furan ring substituted with a propyl group at the 5-position and a carbonyl chloride moiety at the 2-position.

Key inferred characteristics include:

  • Molecular formula: Likely C₈H₉ClO₂ (based on substitution of phenyl with propyl in C₁₁H₇ClO₂) .
  • Molecular weight: ~172.6 g/mol (calculated from formula).
  • Reactivity: The propyl group, being an electron-donating alkyl substituent, may reduce electrophilicity at the carbonyl carbon compared to electron-withdrawing substituents (e.g., chlorine or phenyl) in analogs .

Properties

CAS No.

87395-50-4

Molecular Formula

C8H9ClO2

Molecular Weight

172.61 g/mol

IUPAC Name

5-propylfuran-2-carbonyl chloride

InChI

InChI=1S/C8H9ClO2/c1-2-3-6-4-5-7(11-6)8(9)10/h4-5H,2-3H2,1H3

InChI Key

JGWYLUFROIIWAC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(O1)C(=O)Cl

Origin of Product

United States

Preparation Methods

Alternative Synthetic Routes for Related 2,5-Disubstituted Furans

While direct literature on alternative syntheses of 5-propylfuran-2-carbonyl chloride is limited, patents and research on 2,5-disubstituted furans provide insight into possible preparative strategies:

  • Diels-Alder Reaction Approach:
    A method involves reacting furan with maleic anhydride to produce 2,3-dicarboxylic anhydride-7-oxabicyclo[2.2.1]hept-5-ene intermediates, which can be subsequently functionalized by acylation or alkylation to introduce substituents at the 2 and 5 positions. This approach is noted for simplicity, high purity, and fewer by-products.
    • The acylating reagent can be an acyl halide (such as an acyl chloride), suggesting that the acyl chloride functionality can be introduced post-cycloaddition.
    • Reaction conditions for the Diels-Alder step: 10 °C to 100 °C for 0.1 to 48 hours, with molar ratios of furan to maleic anhydride from 1:0.1 to 1:2.

This method is more applicable to synthesizing the furan core with desired substituents rather than directly preparing the acyl chloride but can serve as a precursor route.

Experimental Evidence from Related Furan Derivative Syntheses

Research on furan derivatives such as 5-methylfuran-2-carbonyl chloride and related compounds provides useful procedural parallels:

Summary Table of Preparation Methods

Method Starting Material Reagents Conditions Yield/Notes
Chlorination with Thionyl Chloride 5-Propyl-2-furancarboxylic acid Thionyl chloride (SOCl₂) Reflux in benzene or inert solvent, N₂ atmosphere, 1-3 h Quantitative yield, high purity, moisture sensitive
Chlorination with Oxalyl Chloride 5-Propyl-2-furancarboxylic acid Oxalyl chloride (COCl)₂ Similar to SOCl₂ method Comparable yield and purity
Diels-Alder + Functionalization Furan + Maleic anhydride Acyl halide or alkylating reagents 10-100 °C, 0.1-48 h (Diels-Alder step) High purity 2,5-disubstituted furans; acyl chloride introduced post-cycloaddition

Research Discoveries and Practical Insights

  • The chlorination of 5-propyl-2-furancarboxylic acid remains the most efficient and practical method for preparing this compound, with thionyl chloride preferred for its gaseous by-products that are easily removed.
  • Continuous flow chlorination processes have been developed industrially to improve reaction efficiency, reproducibility, and safety.
  • The electrophilic nature of the acyl chloride group in this compound facilitates its use in synthesizing esters and amides, which are important in pharmaceuticals and polymer precursors.
  • Alternative synthetic routes via Diels-Alder chemistry offer access to diversely substituted furans but require additional steps to install the acyl chloride functionality.
  • Analytical techniques such as NMR, GC-MS, and UPLC-QTOF-MS confirm the identity and purity of the acyl chloride and its derivatives, ensuring reliability of the synthetic protocols.

Chemical Reactions Analysis

Types of Reactions: 2-Furancarbonyl chloride, 5-propyl- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 5-propyl-2-furancarboxylic acid and hydrochloric acid.

    Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Water or aqueous bases (e.g., NaOH) are used under ambient or slightly elevated temperatures.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products Formed:

    Esters and Amides: Formed through nucleophilic substitution reactions.

    5-Propyl-2-furancarboxylic Acid: Formed through hydrolysis.

    Alcohols: Formed through reduction reactions.

Scientific Research Applications

Chemistry: 2-Furancarbonyl chloride, 5-propyl- is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of esters, amides, and other derivatives used in pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, derivatives of 2-furancarbonyl chloride, 5-propyl- are explored for their potential biological activities. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development.

Industry: The compound is used in the production of specialty chemicals, including polymers and resins. Its reactivity allows for the modification of polymer properties, enhancing their performance in various applications.

Mechanism of Action

The mechanism of action of 2-furancarbonyl chloride, 5-propyl- primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as alcohols, amines, and thiols. This reactivity is exploited in various synthetic transformations to produce a wide range of derivatives.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-propylfuran-2-carbonyl chloride with three analogs:

Property This compound 5-Phenylfuran-2-carbonyl Chloride 5-(3,5-Dichlorophenoxy)furan-2-carbonyl Chloride Propionyl Chloride
Molecular Formula C₈H₉ClO₂ (inferred) C₁₁H₇ClO₂ C₁₁H₆Cl₃O₃ C₃H₅ClO
Molecular Weight (g/mol) 172.6 (estimated) 206.62 312.53 92.52
Substituent Propyl (alkyl) Phenyl (aromatic) 3,5-Dichlorophenoxy (electron-withdrawing) – (simple acyl chloride)
XLogP3 ~2.8–3.2 (estimated) 3.5 >4.0 (due to Cl substituents) 1.1
Topological Polar Surface Area (Ų) ~30.2 (similar to furan analogs) 30.2 44.4 (phenoxy group increases polarity) 17.1

Key Observations :

  • Lipophilicity: The propyl variant likely has lower lipophilicity (XLogP3 ~2.8–3.2) compared to the phenyl (3.5) and dichlorophenoxy (>4.0) analogs due to reduced aromaticity .
  • Reactivity: The electron-donating propyl group may slow nucleophilic acyl substitution reactions compared to electron-withdrawing substituents (e.g., dichlorophenoxy), which enhance electrophilicity .
Hazards and Handling
  • This compound : Likely corrosive (like all acyl chlorides) but with lower toxicity than halogenated analogs. Requires standard acyl chloride precautions (gloves, fume hood) .
  • 5-(3,5-Dichlorophenoxy) Analog: Higher hazard due to chlorine atoms; may release toxic gases (e.g., HCl) upon decomposition .
  • Propionyl Chloride : Rapidly hydrolyzes to propionic acid, posing inhalation risks and requiring immediate medical intervention if exposed .

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